3-(Hydrazinylidenemethyl)benzamide
Description
3-(Hydrazinylidenemethyl)benzamide is a benzamide derivative characterized by a hydrazinylidene (–NH–N=CH–) substituent attached to the benzamide scaffold. Hydrazone-containing benzamides are typically synthesized via condensation reactions between benzohydrazides and aldehydes or ketones, as demonstrated in multiple studies .
Although specific bioactivity data for this compound is absent, structurally similar compounds exhibit antimicrobial, anticancer, and anti-inflammatory activities .
Properties
CAS No. |
61883-17-8 |
|---|---|
Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
3-methanehydrazonoylbenzamide |
InChI |
InChI=1S/C8H9N3O/c9-8(12)7-3-1-2-6(4-7)5-11-10/h1-5H,10H2,(H2,9,12) |
InChI Key |
XENVEIXYOPZDTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C=NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-(aminoiminomethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with benzamide as the core structure.
Substitution Reaction: An aminoiminomethyl group is introduced at the third position of the benzamide ring. This can be achieved through a nucleophilic substitution reaction where a suitable precursor, such as a halogenated benzamide, reacts with a guanidine derivative.
Reaction Conditions: The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. Catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH) may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Benzamide, 3-(aminoiminomethyl)- may involve:
Bulk Synthesis: Large-scale reactors are used to carry out the substitution reaction under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3-(aminoiminomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles in polar solvents like DMF or DMSO.
Major Products Formed
Oxidation: Oxidized benzamide derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide, 3-(aminoiminomethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzamide, 3-(aminoiminomethyl)- involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 3-(Hydrazinylidenemethyl)benzamide
Key Observations:
Synthetic Flexibility : The hydrazone moiety in this compound allows for modular synthesis by varying aldehydes, similar to compounds in Table 1. For example, chloro- or hydroxy-substituted benzaldehydes enhance bioactivity in antimicrobial assays .
Functional Group Impact: Electron-Withdrawing Groups (e.g., –CF₃ in 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide): Improve metabolic stability and binding affinity to target proteins .
Complex Derivatives : Nilotinib exemplifies advanced benzamide derivatives with heterocyclic extensions, showcasing how structural complexity correlates with targeted therapeutic effects (e.g., kinase inhibition) .
Table 2: Bioactivity of Selected Analogues
- Antimicrobial Activity : Hydrazone derivatives with halogen substituents (e.g., Cl, I) show superior activity compared to unsubstituted analogs, as seen in isatin-derived benzamides .
- Anticancer Potential: While this compound’s direct effects are undocumented, nilotinib’s success highlights the therapeutic relevance of benzamide scaffolds in oncology .
Physicochemical and Spectroscopic Properties
- Spectroscopic Characterization : Like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, this compound would likely be characterized via ¹H/¹³C NMR, IR, and X-ray crystallography to confirm tautomeric forms and hydrogen bonding patterns .
- Stability: Hydrazones are prone to hydrolysis under acidic conditions, necessitating formulation studies for pharmaceutical use—a challenge also noted for neuroleptic benzamide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
